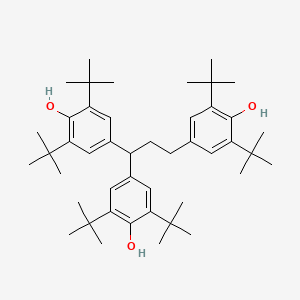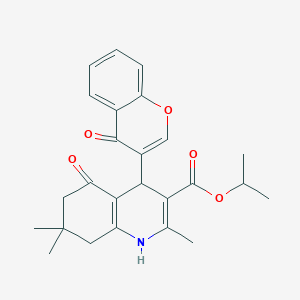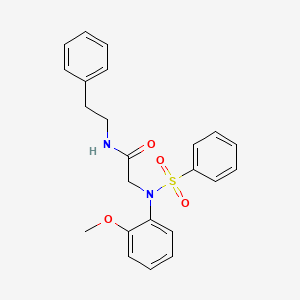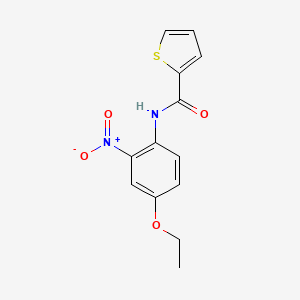![molecular formula C24H15N3O2 B5071231 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as NPBQ, is a heterocyclic organic compound that belongs to the family of quinolines. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, NPBQ has attracted considerable attention as a potential therapeutic agent for these diseases.
Wirkmechanismus
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline exerts its pharmacological effects by specifically targeting and inhibiting PKC. PKC is a key signaling molecule that regulates various cellular processes by phosphorylating target proteins. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the suppression of cell proliferation, induction of apoptosis, and modulation of glucose metabolism.
Biochemical and physiological effects:
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to improve glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. Furthermore, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to reduce oxidative stress and inflammation in the brain, which are key pathological features of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its high selectivity for PKC, which minimizes off-target effects and reduces toxicity. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has a long half-life and good bioavailability, which makes it an attractive candidate for clinical development. However, one of the limitations of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its poor solubility in aqueous media, which may affect its pharmacokinetics and bioactivity. Additionally, the synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline. One of the areas of interest is the identification of novel PKC isoforms that are involved in specific disease processes and the development of isoform-selective inhibitors. Another direction is the optimization of the pharmacokinetic properties of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, such as solubility, stability, and bioavailability, to enhance its therapeutic potential. Furthermore, the combination of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline with other anticancer agents or antidiabetic drugs may provide synergistic effects and improve treatment outcomes. Finally, the evaluation of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline in clinical trials for various diseases is warranted to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 4-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, and 2-aminobenzo[f]quinoline in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)19-10-7-17(8-11-19)21-14-23(18-5-3-13-25-15-18)26-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUSOVDHHPVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)

![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)


![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)

![benzyl (2-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}cyclohexyl)carbamate](/img/structure/B5071236.png)
![5-methyl-N-phenyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5071242.png)